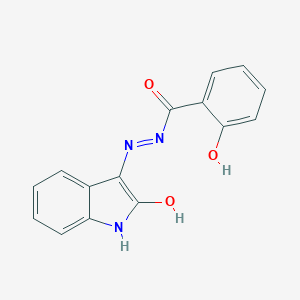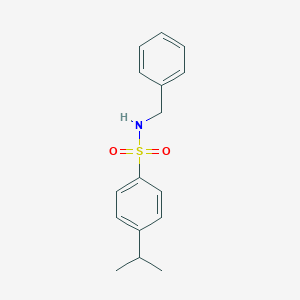![molecular formula C16H15N3O5 B352192 2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide CAS No. 301159-11-5](/img/structure/B352192.png)
2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide, also known as MPNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been synthesized through a multi-step process, and it has been shown to have several interesting properties that make it a promising candidate for further investigation.
Scientific Research Applications
Nonlinear Optical Properties
Research has explored the nonlinear optical properties of hydrazones, including compounds structurally related to 2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide. These studies indicate potential applications in optical devices such as optical limiters and switches, based on their optical power limiting behavior and two-photon absorption capabilities. The compounds have shown comparable properties to 4-methoxy chalcone derivatives and dibenzylidene acetone derivatives, highlighting their relevance in the development of advanced optical materials (Naseema et al., 2010).
Antimicrobial and Antitumor Activity
Another segment of research focuses on the design and synthesis of hydrazide and oxadiazole derivatives, starting from 3-methoxyphenol. These derivatives, including N'-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide, have been evaluated for their in vitro antimicrobial activity against a variety of gram-positive and gram-negative bacteria and fungi. Additionally, their antiproliferative activity has been screened against selected human tumor cell lines, identifying compounds with significant inhibitory activity, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).
Anticancer Agents
Further studies have synthesized aryloxyacetic acid hydrazide derivatives and evaluated their anticancer activities. These compounds, including 2-(4-chloro-3-methylphenoxy)-N'-[(aryl)methylidene]acetohydrazides, have been tested on various cancer cell lines, showing significant growth inhibition and increased expression of pro-apoptotic proteins. This suggests their potential application in cancer treatment, with specific compounds exhibiting strong growth inhibition against gastric cancer cell lines (Şenkardeş et al., 2021).
Synthesis and Characterization of Novel Imines and Thiazolidinones
Research on the synthesis and characterization of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide has shown these compounds to possess antibacterial and antifungal activities. This research provides a foundation for the development of new pharmaceuticals based on these chemical structures (Fuloria et al., 2009).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-5-7-15(8-6-14)24-11-16(20)18-17-10-12-3-2-4-13(9-12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSKEKVSIMXIHM-LICLKQGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)




![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B352184.png)
![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)
